2-Methyl-3-(pyridin-2-yl)benzaldehyde
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Overview
Description
2-Methyl-3-(pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a pyridin-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-2-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with pyridine derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2-methylbenzaldehyde reacts with pyridin-2-ylmagnesium bromide in the presence of a catalyst . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(pyridin-2-yl)benzoic acid.
Reduction: 2-Methyl-3-(pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-3-(pyridin-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Environmental Chemistry: The compound is investigated for its potential use in the removal of heavy metals from aqueous environments.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(pyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The pyridin-2-yl group enhances its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridinyl group at the 3-position.
2-Methyl-3-(pyridin-4-yl)benzaldehyde: Similar structure but with the pyridinyl group at the 4-position.
2-Methyl-3-(pyridin-2-yl)benzoic acid: Oxidized form of the compound.
Uniqueness
2-Methyl-3-(pyridin-2-yl)benzaldehyde is unique due to the specific positioning of the pyridin-2-yl group, which influences its chemical reactivity and binding properties. This positioning allows for distinct interactions with biological targets and different reactivity patterns compared to its isomers .
Properties
CAS No. |
89930-06-3 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-methyl-3-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-11(9-15)5-4-6-12(10)13-7-2-3-8-14-13/h2-9H,1H3 |
InChI Key |
RZIUTQMBXRUPMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=N2)C=O |
Origin of Product |
United States |
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